Fmoc-D-4-Carbamoylphe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

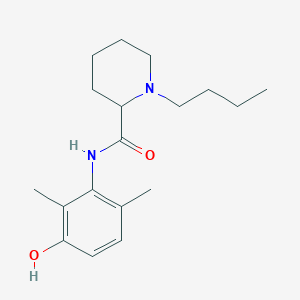

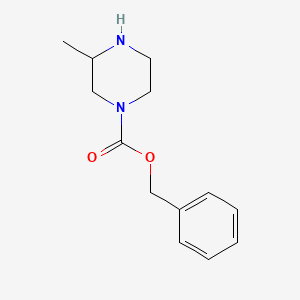

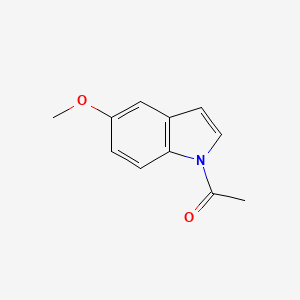

Fmoc-D-4-Carbamoylphe (Fmoc-D-4-CP) is a type of synthetic organic compound that has been used in a variety of scientific applications. It is a derivative of the amino acid phenylalanine and is used in a variety of organic synthesis, such as peptide synthesis, and as a reagent in a variety of biochemical and physiological experiments. Fmoc-D-4-CP is a versatile compound that has a wide range of applications in a variety of scientific disciplines.

Wissenschaftliche Forschungsanwendungen

1. Analysis of Catecholamines

9-Fluorenylmethyloxycarbonyl (FMOC) derivatives of catecholamines, including dopamine, norepinephrine, and epinephrine, have been analyzed using high-performance liquid chromatography. FMOC derivatives facilitate the detection and characterization of these compounds from biological materials (Chen, Li, Carvey, & Li, 1999).

2. Synthesis of Nonlinear Optical (NLO) Oligomers

FMOC-protected ω-secondary amino carboxylic acid monomers containing NLO chromophores have been synthesized for applications in nonlinear optics. This involves a process of selective deprotection and coupling, demonstrating FMOC's utility in complex synthetic processes (Huang, Zhang, Dalton, & Weber, 2000).

3. Self-Assembly of Bio-Inspired Materials

FMOC-modified amino acids and peptides possess self-assembly features useful for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. The hydrophobicity and aromaticity of the FMOC moiety promote the association of these bio-inspired building blocks (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

4. Fabrication of Biopolymer Arrays

FMOC has been used for the reversible protection of amine- and hydroxyl-terminated self-assembled monolayers on gold surfaces, aiding in the fabrication of DNA arrays. This highlights FMOC's role in creating surfaces with controlled reactivity and wettability for biotechnological applications (Frutos, Brockman, & Corn, 2000).

5. Solid Phase Peptide Synthesis

FMOC amino acids are integral to solid phase peptide synthesis, enabling the creation of biologically active and isotopically labeled peptides and small proteins. The versatility of FMOC solid phase peptide synthesis contributes significantly to bioorganic chemistry (Fields & Noble, 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Fmoc-D-4-Carbamoylphe, like other Fmoc protected single amino acids, has attracted great interest due to their ease of synthesis and applications as functional materials . They can form various structures that serve as excellent bio-organic scaffolds for diverse applications . Future research may focus on controlling the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids .

Eigenschaften

IUPAC Name |

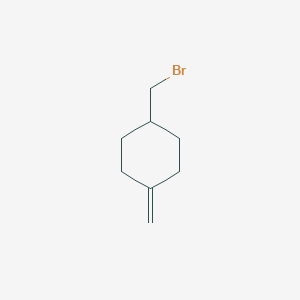

(2R)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNGLNMRFZUOTD-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)